2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide
Description
Properties
CAS No. |
948895-19-0 |
|---|---|
Molecular Formula |
C14H16Cl2N2O2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-2-1-3-12(16)13(11)14(20)17-6-9-18-7-4-10(19)5-8-18/h1-3H,4-9H2,(H,17,20) |
InChI Key |
MFORSJILGGYPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCNC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Oxopiperidin-1-yl)ethylamine
This intermediate is prepared via reductive amination of piperidin-4-one with 2-aminoethyl chloride or nucleophilic substitution of 1-(2-chloroethyl)piperidin-4-one with ammonia.
Synthesis of 2,6-Dichlorobenzoyl Chloride
2,6-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux, yielding the acyl chloride.
Coupling Reaction
The amine and acyl chloride are combined in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
- Dissolve 2-(4-oxopiperidin-1-yl)ethylamine (1.0 eq) in THF.
- Add 2,6-dichlorobenzoyl chloride (1.1 eq) dropwise at 0°C.
- Stir at room temperature for 16 hours.
- Purify via preparative HPLC to isolate the product (Yield: 70–80%).
Key Data Table:
| Component | Quantity | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-(4-Oxopiperidin-1-yl)ethylamine | 0.286 mmol | THF, DIPEA, 16h, RT | 80% | |
| 2,6-Dichlorobenzoyl chloride | 0.191 mmol | Dropwise addition, 0°C | – |
Patent-Based Synthesis (WO2007/102771 A1)
AstraZeneca’s patent outlines a scalable method:
- Step 1 : React piperidin-4-one with 2-chloroethylamine hydrochloride in acetonitrile.
- Step 2 : Neutralize with potassium carbonate to obtain 2-(4-oxopiperidin-1-yl)ethylamine.
- Step 3 : Couple with 2,6-dichlorobenzoyl chloride using triethylamine (TEA) in DCM.
Optimization Notes:
- Use of molecular sieves improves amine stability.
- Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Cyclization Approaches
Aza-Michael Reaction
Aza-Michael addition of divinyl ketones with primary amines forms the 4-oxopiperidine core.
- Prepare divinyl ketone via Grignard reaction.
- Treat with 2-aminoethanol under basic conditions.
- Oxidize intermediates to yield 4-oxopiperidine derivatives.
Reductive Amination
Piperidin-4-one is reacted with 2-aminoethyl tosylate under hydrogenation (H₂/Pd-C) to form the ethylamine side chain.
Yield Optimization and Challenges
| Factor | Impact on Yield | Solution |
|---|---|---|
| Amine Hydrolysis | Reduces coupling efficiency | Use anhydrous solvents |
| Acyl Chloride Stability | Decomposition during storage | Prepare in situ |
| Purification | Low solubility in organic phases | Employ reverse-phase HPLC |
Chemical Reactions Analysis
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide and related benzamide derivatives are critical for understanding their divergent biological activities and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Solubility and Stability :
- The 4-oxopiperidine group in the target compound introduces a ketone, which may enhance hydrogen-bonding interactions compared to the hydroxyl (Compound 2) or methoxy (Compound 3) groups .
- The methoxy group in Compound 3 likely improves metabolic stability by reducing oxidative degradation, a common issue with hydroxylated piperidines .
Pharmacological Selectivity :
- GDC046 () demonstrates the importance of cyclopropane carboxamide in achieving kinase selectivity, suggesting that the target compound’s 4-oxopiperidine group might similarly influence target binding .
- Compound 2’s pyrimidinyl-4-hydroxypiperidine scaffold shows efficacy against EGFR T790M mutants, highlighting the role of heterocyclic extensions in targeting specific oncogenic kinases .
Toxicological Profiles: The hydrazinyl-carbonothioyl derivative (b2) in exhibits insecticidal activity, whereas environmental analogs (e.g., ) lack explicit toxicological data, implying functional divergence based on substituent chemistry .
Synthetic Accessibility :
- The methoxypiperidine derivative (Compound 3) was synthesized via a 12-hour reflux with 4-methoxypiperidine hydrochloride, contrasting with the target compound’s hypothetical route involving 4-oxopiperidine intermediates .
Biological Activity
2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide, also known by its CAS number 948895-19-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzamide structure with dichlorination at the 2 and 6 positions and a piperidinyl moiety that suggests possible therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic uses.
- Molecular Formula : C14H16Cl2N2O2
- Molecular Weight : 315.199 g/mol
- CAS Number : 948895-19-0
| Property | Value |
|---|---|
| Molecular Formula | C14H16Cl2N2O2 |
| Molecular Weight | 315.199 g/mol |
| CAS Number | 948895-19-0 |
| Synonyms | Various (including SCHEMBL3661259) |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often engage in enzyme inhibition or receptor modulation, which can lead to diverse pharmacological effects.
Efficacy Against Pancreatic β-cell Dysfunction
Recent studies have highlighted the potential of benzamide derivatives in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. While specific data on this compound is limited, related compounds have demonstrated significant protective effects against ER stress:
- Example Compound : N-(2-(Benzylamino)-2-oxoethyl)benzamide analog WO5m
This suggests that similar structural motifs may confer protective properties against β-cell dysfunction, potentially positioning this compound as a candidate for diabetes treatment.
Antifungal Activity
Another area of interest is the antifungal activity of benzamide derivatives. In a study involving various benzamide compounds, some exhibited notable antifungal properties against pathogens like Botrytis cinerea and Fusarium graminearum. Although specific data on the antifungal efficacy of this compound is not available, the structural similarities suggest potential activity in this domain .
Study on Benzamide Derivatives
A comprehensive investigation into the biological activity of benzamides indicated that modifications in their structure could lead to enhanced potency and selectivity against various biological targets. The study synthesized a series of derivatives and evaluated their effects on different cell lines, revealing that certain substitutions could significantly improve their therapeutic profiles .
Table 2: Summary of Biological Activities of Related Benzamide Compounds
| Compound Name | Activity Type | EC50 (μM) | Reference |
|---|---|---|---|
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | β-cell protection | 0.1 | |
| Benzamide Derivative A | Antifungal | Variable | |
| Benzamide Derivative B | Cytotoxicity | Variable |
Future Directions
Given the promising biological activities associated with benzamide derivatives, further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways involved in its action.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
Q & A
Q. What are the optimal synthetic routes for 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide, and how can reaction conditions be systematically optimized?
The synthesis of this compound typically involves coupling 2,6-dichlorobenzoyl chloride with a piperidine-derived amine. Key steps include:
- Amide Bond Formation : Use coupling agents like HATU or EDC/HOBt to enhance yield and reduce side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency .
- Factorial Design : Employ a 2^k factorial design to optimize variables (temperature, stoichiometry, reaction time) and identify interactions between parameters. For example, elevated temperatures (60–80°C) may accelerate coupling but risk decomposition .
Q. How can researchers characterize the structural and crystallographic properties of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) to confirm stereochemistry .
- Spectroscopic Analysis : Use NMR (¹H/¹³C) to verify substitution patterns and FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for storage recommendations (e.g., -20°C for long-term stability) .
Q. What are the best practices for handling and disposing of this compound in laboratory settings?
- Hazard Mitigation : Conduct a pre-experiment risk assessment, including reactivity with common lab reagents (e.g., oxidizing agents) .
- Waste Segregation : Separate halogenated waste for specialized disposal to avoid environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during synthesis to minimize exposure .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or receptor interactions of this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases or GPCRs). The 4-oxopiperidinyl group may act as a hydrogen bond acceptor, influencing binding .
- QSAR Studies : Corrogate electronic (Hammett σ) and steric parameters (Taft Es) with bioactivity data to design analogs with enhanced potency .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Metabolic Stability Testing : Use liver microsomes to evaluate if discrepancies arise from rapid degradation in certain models .
- Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy studies .
Q. How can AI-driven automation improve the synthesis and analysis of this compound?
- Machine Learning (ML) Optimization : Train ML models on historical reaction data to predict optimal catalysts or solvents. For example, neural networks can prioritize DMF over THF for higher yields .
- Robotic Synthesis Platforms : Implement closed-loop systems for high-throughput screening of reaction conditions (e.g., varying equivalents of 4-oxopiperidine derivatives) .
Q. What mechanistic insights can be gained from studying the compound’s degradation pathways?
- Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .
- Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolytic cleavage mechanisms .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into experimental design for this compound?
- Conceptual Anchoring : Link synthesis to retrosynthetic analysis (Corey’s principles) or bioactivity studies to receptor theory (e.g., lock-and-key model) .
- Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "The chloro substituents enhance membrane permeability") and validate via logP measurements or PAMPA assays .
Q. What statistical methods are critical for analyzing dose-dependent responses in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
